![molecular formula C14H20N2O3 B12545246 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one CAS No. 143583-78-2](/img/structure/B12545246.png)
1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one
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Overview
Description
1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a heterocyclic compound featuring an oxazole ring fused with an azecanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) to facilitate the formation of the oxazole ring . The resulting oxazoline intermediate is then oxidized to the oxazole using commercial manganese dioxide in a packed reactor .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in a flow reactor minimizes the risk of side reactions and enhances the safety profile of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Various electrophiles under mild conditions.
Major Products:
Scientific Research Applications
1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving these interactions, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure, such as 1,3-oxazole and 1,2,4-oxadiazole.
Azecanones: Compounds with a similar azecanone structure, such as 2-azecanone and 3-azecanone.
Uniqueness: The presence of the methyl group on the oxazole ring further enhances its reactivity and biological activity compared to other oxazole derivatives .
Biological Activity
1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, potential therapeutic applications, and related compounds.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that contributes to its biological properties. The compound can be represented by the following chemical formula:
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 233.24 g/mol
The presence of the oxazole ring enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2-oxazole can inhibit the growth of various bacterial strains. In vitro tests demonstrated that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent release of cytochrome c.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages treated with the compound.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines.
Properties
CAS No. |
143583-78-2 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazole-4-carbonyl)azecan-2-one |
InChI |
InChI=1S/C14H20N2O3/c1-11-12(10-15-19-11)14(18)16-9-7-5-3-2-4-6-8-13(16)17/h10H,2-9H2,1H3 |
InChI Key |
NIIQAWQUMATYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCCCCCCC2=O |
Origin of Product |
United States |
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